Isradipine-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

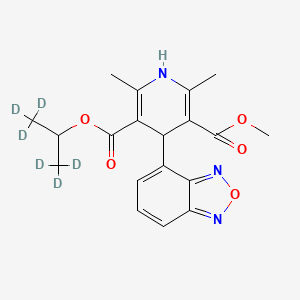

Isradipine-d6: is a deuterium-labeled derivative of Isradipine, a dihydropyridine calcium channel blocker. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Isradipine. The deuterium labeling helps in tracing the compound during various biochemical processes without altering its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isradipine-d6 involves the incorporation of deuterium atoms into the Isradipine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Isradipine-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form its corresponding pyridine derivative.

Reduction: The compound can be reduced to form dihydropyridine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and alcohols are used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemistry: Isradipine-d6 is used as a tracer in chemical reactions to study the reaction mechanisms and pathways. The deuterium labeling allows for precise tracking of the compound during complex chemical transformations .

Biology: In biological research, this compound is used to study the metabolic pathways of Isradipine. The deuterium label helps in identifying the metabolites formed during the biotransformation of the compound in biological systems .

Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Isradipine. This information is crucial for optimizing the dosing regimens and improving the therapeutic efficacy of Isradipine .

Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems. The compound helps in studying the stability and release profiles of Isradipine in various formulations .

Mechanism of Action

Isradipine-d6, like its non-deuterated counterpart, exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels. This inhibition leads to a decrease in arterial smooth muscle contractility and subsequent vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channels, which are predominantly found in arterial smooth muscle cells .

Comparison with Similar Compounds

- Nifedipine

- Amlodipine

- Felodipine

- Nimodipine

Comparison: Isradipine-d6 is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. While other dihydropyridine calcium channel blockers like Nifedipine, Amlodipine, Felodipine, and Nimodipine share similar pharmacological properties, they lack the deuterium label, making this compound particularly valuable in research settings .

Biological Activity

Isradipine-d6 is a deuterated analog of isradipine, a well-known dihydropyridine calcium channel blocker primarily utilized in the treatment of hypertension. The incorporation of deuterium in this compound not only preserves the pharmacological properties of its parent compound but also enhances its stability and modifies its metabolic profile. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound functions primarily as a calcium channel blocker. It inhibits the influx of calcium ions through L-type calcium channels located in vascular smooth muscle and cardiac tissue. This inhibition leads to:

- Vasodilation : Relaxation of blood vessels, resulting in decreased blood pressure.

- Reduced myocardial oxygen demand : Beneficial for patients with ischemic heart conditions.

The unique isotopic composition of this compound may influence its pharmacodynamics and pharmacokinetics, offering insights into drug behavior in biological systems .

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to mirror that of isradipine, which has been characterized as follows:

| Parameter | Value |

|---|---|

| Absorption | 90%-95% absorbed |

| Bioavailability | 15%-24% due to extensive first-pass metabolism |

| Protein Binding | Approximately 95% |

| Metabolism | Hepatic; completely metabolized before excretion |

| Elimination Route | Primarily through urine as metabolites |

These characteristics suggest that this compound may have altered absorption and distribution profiles due to the presence of deuterium, which can affect metabolic pathways .

Hypertension Treatment

Isradipine has been extensively studied for its efficacy in treating hypertension. A clinical trial involving 571 hypertensive patients demonstrated significant reductions in blood pressure with isradipine treatment compared to placebo and other antihypertensive agents. The results indicated:

- Diastolic Blood Pressure Reduction :

- Isradipine: -16.2 mmHg

- Placebo: -5.9 mmHg

- HCTZ (Hydrochlorothiazide): -13.0 mmHg

- Propranolol: -9.8 mmHg

In addition, 66% of patients treated with isradipine achieved normalization of supine diastolic blood pressure (reduction to ≤90 mmHg) .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of isradipine, particularly concerning neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). For instance:

- In a randomized controlled trial involving 336 participants with early-stage PD, isradipine did not show significant efficacy in slowing disease progression compared to placebo . However, animal models suggest that calcium channel antagonists like isradipine may reduce amyloid-beta pathology associated with AD by restoring normal intracellular calcium regulation .

Case Studies and Research Findings

- Isradipine in Hypertensive Patients

- Neuroprotective Mechanisms

Properties

Molecular Formula |

C19H21N3O5 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

5-O-(1,1,1,3,3,3-hexadeuteriopropan-2-yl) 3-O-methyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i1D3,2D3 |

InChI Key |

HMJIYCCIJYRONP-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC)C)C |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.